molecular formula C10H9F3O B580683 2-[3-(Trifluoromethyl)phenyl]propanal CAS No. 1034094-54-6

2-[3-(Trifluoromethyl)phenyl]propanal

Cat. No. B580683
CAS RN: 1034094-54-6
M. Wt: 202.176
InChI Key: DBJPVJBJDHJXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Trifluoromethyl)phenyl]propanal” is an organic compound with a molecular weight of 202.18 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .


Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]propanal” can be represented by the linear formula C10H9F3O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” include a Mizoroki–Heck cross-coupling reaction and a hydrogenation reaction .


Physical And Chemical Properties Analysis

“2-[3-(Trifluoromethyl)phenyl]propanal” is a liquid at room temperature with a molecular weight of 202.18 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(Trifluoromethyl)phenyl]propanal, focusing on six unique fields:

Pharmaceutical Synthesis

2-[3-(Trifluoromethyl)phenyl]propanal: is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of Cinacalcet HCl , a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma . The compound’s unique structure allows for efficient synthesis processes, including Mizoroki–Heck cross-coupling reactions and hydrogenation .

Agrochemical Development

In agrochemical research, 2-[3-(Trifluoromethyl)phenyl]propanal is utilized in the development of herbicides and pesticides. Its trifluoromethyl group enhances the biological activity and environmental stability of these agrochemicals, making them more effective in pest control and crop protection .

Material Science

This compound is also explored in material science for the development of advanced polymers and coatings. The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials, which is beneficial for creating durable and long-lasting products .

Organic Synthesis

In organic chemistry, 2-[3-(Trifluoromethyl)phenyl]propanal serves as a versatile building block for synthesizing complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, including the formation of heterocycles and other functionalized aromatic compounds .

Medicinal Chemistry

Medicinal chemists leverage this compound to design and synthesize new drug candidates. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability, which are critical for developing effective therapeutics .

Catalysis Research

2-[3-(Trifluoromethyl)phenyl]propanal: is used in catalysis research to develop new catalytic systems. Its unique structure can influence the activity and selectivity of catalysts, leading to more efficient and sustainable chemical processes .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPVJBJDHJXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)phenyl]propanal
Reactant of Route 2
Reactant of Route 2
2-[3-(Trifluoromethyl)phenyl]propanal
Reactant of Route 3
Reactant of Route 3
2-[3-(Trifluoromethyl)phenyl]propanal
Reactant of Route 4
Reactant of Route 4
2-[3-(Trifluoromethyl)phenyl]propanal
Reactant of Route 5
Reactant of Route 5
2-[3-(Trifluoromethyl)phenyl]propanal
Reactant of Route 6
2-[3-(Trifluoromethyl)phenyl]propanal

Q & A

Q1: What is the significance of detecting 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs?

A1: While the provided research [] focuses on the analytical method development for detecting 2-[3-(Trifluoromethyl)phenyl]propanal, it does not delve into the specific implications of its presence in calcium-sensing receptor drugs. Further research is needed to determine its potential effects on drug efficacy, safety, and stability. This highlights the importance of developing and validating sensitive analytical methods like the GC-MS method described in the paper to monitor even trace amounts of this impurity.

Q2: Can you summarize the analytical method used to detect 2-[3-(Trifluoromethyl)phenyl]propanal and its validation parameters?

A2: The research [] details a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for quantifying trace levels of 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs. The method utilizes a capillary column with a specific stationary phase (6% cyanopropyl phenyl and 94% dimethylpolysiloxane) and operates in electron ionization selective ion monitoring (SIM) mode.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.